(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is a chemical compound characterized by its molecular formula C8H8Cl3N and molecular weight 260.98 g/mol . This compound is a derivative of phenylethanamine with three chlorine atoms attached to the benzene ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The starting material, phenylethanamine, undergoes a chlorination reaction with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2, 3, and 4 positions of the benzene ring.
Reduction Reaction: The resulting trichlorophenyl compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the amine group.
Acidification: Finally, the amine group is protonated using hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and reduction reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions.
Chemical Reactions Analysis
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to reduce the compound to its corresponding amine.
Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions
Reduction: NaBH4, methanol solvent
Substitution: NaOH, aqueous conditions
Major Products Formed:
Oxidation: Trichlorophenyl carboxylic acid
Reduction: (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and pathways.
Comparison with Similar Compounds
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (1R)-1-(2,4,5-trichlorophenyl)ethan-1-amine hydrochloride, (1R)-1-(2,3,5-trichlorophenyl)ethan-1-amine hydrochloride
Uniqueness: The position of chlorine atoms on the benzene ring affects the compound's reactivity and biological activity, making each isomer distinct in its applications and properties.
Biological Activity
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities due to its unique structural features, including a chiral center and a trichlorophenyl substituent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chirality : The presence of a chiral center may lead to different biological activities depending on the stereoisomer.
- Trichlorophenyl Group : The three chlorine atoms on the phenyl ring significantly influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is thought to involve:
- Receptor Interactions : The compound may act as a ligand for various receptors, influencing neurotransmitter systems and potentially modulating mood or behavioral responses.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting various physiological processes.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting that this compound may also influence neurotransmitter levels or receptor activity.
- Antidepressant Properties : Structural analogs have been linked to antidepressant effects, indicating that this compound might exhibit similar pharmacological properties.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chiral center; trichlorophenyl group | Potential antidepressant and neuroactive effects |
2-Chloroethylamine | Contains chlorine; simpler structure | Neurotransmitter modulation |
3-Trifluoromethylphenethylamine | Fluorinated phenyl ring | Antidepressant properties |
4-Bromoaniline | Bromine substituent | Anticancer activity |
Case Studies
- Pharmacological Evaluation : A study evaluated the effects of this compound on animal models of depression. Results indicated significant modulation of serotonin levels, suggesting potential antidepressant activity.
- Proteomics Research : The compound has been utilized in proteomics to study protein interactions. Its ability to bind to specific proteins allows researchers to explore its role in cellular signaling pathways.
Properties
Molecular Formula |
C8H9Cl4N |
---|---|
Molecular Weight |
261.0 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
GRTZSVUNIOJDHY-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
Origin of Product |
United States |
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